molecular formula C18H15IN2O2 B15036967 Ethyl 4-[(4-iodophenyl)amino]quinoline-3-carboxylate

Ethyl 4-[(4-iodophenyl)amino]quinoline-3-carboxylate

Cat. No.: B15036967
M. Wt: 418.2 g/mol
InChI Key: UBNBMDLIBUXIPJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-iodophenyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of an ethyl ester group, an iodophenyl group, and an amino group attached to the quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-iodophenyl)amino]quinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and ethyl 3-quinolinecarboxylate.

    Coupling Reaction: The 4-iodoaniline is reacted with ethyl 3-quinolinecarboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-iodophenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the quinoline ring.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

Ethyl 4-[(4-iodophenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-iodophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-bromophenyl)amino]quinoline-3-carboxylate
  • Ethyl 4-[(4-chlorophenyl)amino]quinoline-3-carboxylate
  • Ethyl 4-[(4-fluorophenyl)amino]quinoline-3-carboxylate

Uniqueness

Ethyl 4-[(4-iodophenyl)amino]quinoline-3-carboxylate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with biological targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C18H15IN2O2

Molecular Weight

418.2 g/mol

IUPAC Name

ethyl 4-(4-iodoanilino)quinoline-3-carboxylate

InChI

InChI=1S/C18H15IN2O2/c1-2-23-18(22)15-11-20-16-6-4-3-5-14(16)17(15)21-13-9-7-12(19)8-10-13/h3-11H,2H2,1H3,(H,20,21)

InChI Key

UBNBMDLIBUXIPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)I

Origin of Product

United States

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